REACTION_CXSMILES
|
[C:1]1([C:9]([CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=O)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.C(OC(=O)[NH:24][NH2:25])C.O=[S:28](Cl)Cl>>[CH3:6][O:5][C:4]1[CH:7]=[CH:8][C:1]([C:9]2[N:25]=[N:24][S:28][C:11]=2[C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=[CH:2][CH:3]=1
|
Name
|
hydrazone
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NN)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
had been cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with ether affording 7.5 g of crude material, m.p. 80°-82° C
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from ether affording 3.59 g (60%) of 7, m.p. 84°-86° C. as red crystals
|
Type
|
FILTRATION
|
Details
|
A simple column filtration through silica afforded white
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=1N=NSC1C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |